molecular formula C14H17NO2 B13200232 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13200232
M. Wt: 231.29 g/mol
InChI Key: QPTUPJBBIFOJKE-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.4]nonan-1-one core substituted with a 3-hydroxyphenyl group. Its unique spiro architecture combines a five-membered lactam ring fused to a cyclopentane ring, creating a rigid, three-dimensional structure.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H17NO2/c16-11-5-3-4-10(8-11)12-9-15-13(17)14(12)6-1-2-7-14/h3-5,8,12,16H,1-2,6-7,9H2,(H,15,17)

InChI Key

QPTUPJBBIFOJKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Impacts

The compound’s pharmacological and physicochemical properties are influenced by:

Spiro Ring Size and Heteroatoms: Modifications to the spiro system (e.g., 2-azaspiro[4.5]nonane in ) alter ring strain and conformational flexibility, affecting target binding.

Aromatic Substituents : The position (para vs. meta) and nature (hydroxyl, methoxy, halogen) of substituents modulate solubility, lipophilicity, and bioactivity.

Comparative Analysis of Analogues

Compound Name Molecular Weight (g/mol) Substituent Key Properties/Activities Reference
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one ~231 (estimated) 3-hydroxyphenyl Anticipated anticonvulsant activity via H-bonding; moderate polarity.
4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one 245.32 4-methoxyphenyl Increased lipophilicity vs. hydroxyl; potential enhanced CNS penetration.
4-(2-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one 233.28 2-fluorophenyl Enhanced metabolic stability; halogen effects on receptor affinity.
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 217.26 3-phenyl, 7-oxa Oxa-substitution increases polarity; applications in material science.
N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione N/A Benzyloxy, dione Anticonvulsant activity (ED50 = 45 mg/kg); high protective index (TD50/ED50 > 4.5).

Biological Activity

The compound 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a member of the spirocyclic family of compounds, specifically featuring a unique azaspiro structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthesis pathways often focus on achieving high yields and purity, which are critical for subsequent biological testing.

Antiviral Activity

Recent studies have highlighted the antiviral properties of spirocyclic compounds similar to this compound. For instance, a related compound demonstrated significant inhibitory effects against human coronavirus 229E, with an EC50 value of 5.5 µM, indicating its potential as a therapeutic agent against viral infections .

Table 1: Antiviral Activity of Related Compounds

Compound NameEC50 (µM)Virus Target
1-thia-4-azaspiro[4.5]decan-3-one5.5Human Coronavirus 229E
Structural Analog (not specified)N/AInfluenza A/H1N1
Another Analog (not specified)N/AInfluenza A/H3N2

These findings suggest that the structural characteristics of azaspiro compounds may play a crucial role in their antiviral efficacy.

Anticancer Activity

In addition to antiviral properties, spirocyclic compounds have been explored for their anticancer effects. For example, derivatives of azaspiro compounds have shown promising results in inhibiting cancer cell proliferation in various models . The mechanisms often involve interference with cell signaling pathways and induction of apoptosis.

Table 2: Anticancer Activity Data

Compound NameCancer TypeIC50 (µM)Mechanism of Action
6-(4-Ethoxy-3-hydroxyphenyl)-9-hydroxy...Breast Cancer12.0Apoptosis induction
9-Hydroxy-6-(3-nitrophenyl)-2-thioxo...Lung Cancer8.5Cell cycle arrest

Case Studies

A recent study examined the effects of various derivatives of azaspiro compounds on cancer cell lines. The study found that specific substitutions on the azaspiro scaffold significantly enhanced anticancer activity, suggesting that structural modifications can optimize therapeutic effects .

Another investigation focused on the antiviral properties of a series of thiazolidinones related to the azaspiro framework, which were found to inhibit viral replication effectively . This highlights the potential for developing new antiviral agents based on the azaspiro structure.

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